

# physical properties of 4-hydroxybenzhydrazide

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## Compound of Interest

Compound Name: 4-hydroxybenzhydrazide

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An In-depth Technical Guide to the Physical Properties of **4-Hydroxybenzhydrazide**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**4-Hydroxybenzhydrazide** ( $C_7H_8N_2O_2$ ) is a versatile chemical intermediate with significant applications in medicinal chemistry and organic synthesis.<sup>[1][2]</sup> Its utility stems from a molecular structure featuring a hydrazide functional group and a phenolic hydroxyl group, which impart unique reactivity and solubility characteristics.<sup>[3]</sup> This document provides a comprehensive overview of the core physical properties of **4-hydroxybenzhydrazide**, details the experimental protocols for their determination, and presents a logical workflow for one of the key characterization methods. All quantitative data is summarized for clarity and accessibility to support research and development activities.

## Core Physical and Chemical Properties

**4-Hydroxybenzhydrazide** is typically a white to off-white or slightly beige crystalline powder at room temperature.<sup>[1][3][4]</sup> Its stability as a solid makes it convenient for handling and storage under standard laboratory conditions.<sup>[3]</sup> A summary of its key physical properties is presented in Table 1.

Table 1: Summary of Physical Properties of **4-Hydroxybenzhydrazide**

Property	Value	References
Molecular Formula	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	[1][2][5]
Molecular Weight	152.15 g/mol	[1][2][3][6]
Appearance	White to off-white/beige crystalline powder	[1][3][4][7]
Melting Point	264 - 266 °C (with decomposition)	[2][4][7][8]
Boiling Point	~312 - 370 °C	[3][9]
Density	~1.396 g/cm <sup>3</sup>	[3]
Water Solubility	26.5 g/L (at 25 °C)	[7][8]
Solubility (Other)	Soluble in methanol, ethanol; Acetic acid/water (1:1): 25 mg/mL; DMSO: >10 mg/mL	[3][7]
pKa (Predicted)	8.57 ± 0.15	[7]

## Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of **4-hydroxybenzhydrazide**'s molecular identity.

Table 2: Summary of Spectroscopic Data for **4-Hydroxybenzhydrazide**

Technique	Key Data and Observations	References
UV-Vis Spectroscopy	$\lambda_{\text{max}}$ : 245 nm (in Methanol)	[2][4][7]
FTIR Spectroscopy	Characteristic absorption bands for O-H, N-H, and C=O stretching vibrations are present.	[2][10]
$^1\text{H}$ NMR Spectroscopy	In DMSO- $d_6$ , signals for aromatic protons appear in the 6.5-8.0 ppm region. Distinct signals for hydrazide protons are also observed.	[2][11]
$^{13}\text{C}$ NMR Spectroscopy	Displays characteristic signals for the carbonyl carbon and aromatic carbons.	[2][11]
Mass Spectrometry	Electrospray ionization (ESI) typically generates a molecular ion peak at a mass-to-charge ratio ( $m/z$ ) of 152.	[2]
Raman Spectroscopy	Provides vibrational data complementary to FTIR, useful for solid-state analysis.	[2][12]

## Experimental Protocols

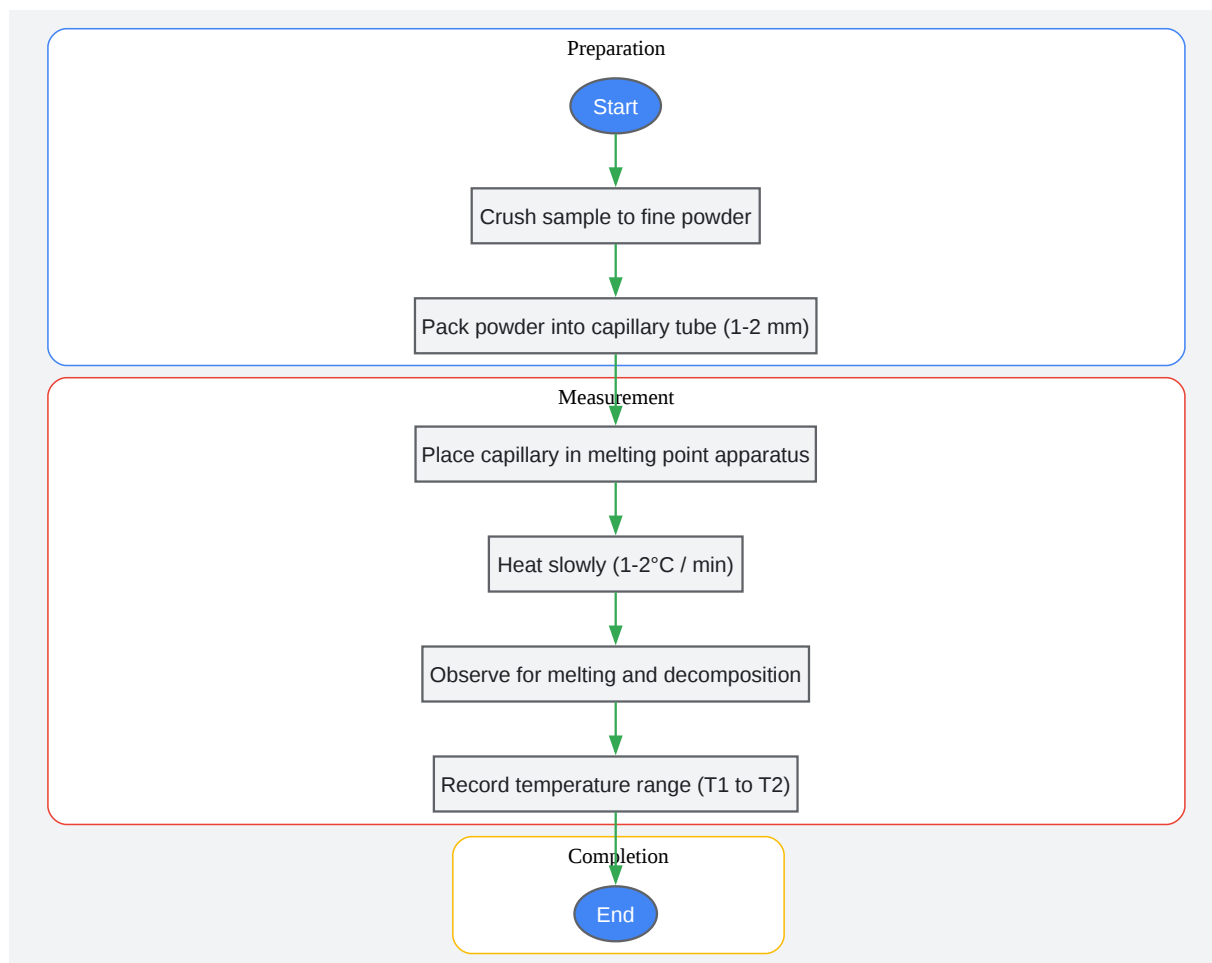
The accurate determination of physical properties is fundamental to chemical characterization. The following sections detail standard methodologies for measuring the key physical parameters of **4-hydroxybenzhydrazide**.

### Melting Point Determination

The melting point provides a crucial measure of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C. The presence of impurities generally causes a depression and broadening of the melting range.[13]

#### Methodology:

- **Sample Preparation:** A small quantity of dry **4-hydroxybenzhydrazide** is finely crushed into a powder.<sup>[14]</sup> The open end of a glass capillary tube is dipped into the powder.<sup>[15]</sup> The tube is then gently tapped on a hard surface to pack the powder into the sealed end, filling it to a height of 1-2 mm.<sup>[13][14]</sup>
- **Apparatus Setup:** The prepared capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.<sup>[13]</sup> This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated metal block apparatus (e.g., Mel-Temp).
- **Heating and Observation:** The apparatus is heated slowly, with the rate of temperature increase controlled to approximately 1-2°C per minute as the expected melting point is approached.<sup>[15]</sup>
- **Data Recording:** Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely melted into a clear liquid.<sup>[15]</sup> The melting point is reported as the range T1-T2. For **4-hydroxybenzhydrazide**, decomposition is observed concurrently with melting.<sup>[2][8]</sup>



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Caption: Experimental workflow for determining the melting point of a solid organic compound.

## Solubility Determination

Solubility testing provides insights into the polarity and functional groups of a molecule. The presence of both a polar hydroxyl group and a hydrogen-bonding hydrazide group in **4-hydroxybenzhydrazide** suggests solubility in polar solvents.[3]

Methodology:

- Preparation: A small, pre-weighed amount of **4-hydroxybenzhydrazide** (e.g., 10-25 mg) is placed into a small test tube.[\[16\]](#)[\[17\]](#)
- Solvent Addition: A measured volume of the desired solvent (e.g., 1 mL of deionized water) is added to the test tube.[\[18\]](#)
- Mixing: The test tube is sealed and shaken vigorously for a predetermined period (e.g., 60 seconds) to facilitate dissolution.[\[18\]](#)
- Observation: The mixture is allowed to settle and is then visually inspected. The compound is classified as "soluble" if it forms a clear, homogeneous solution with no visible solid particles. It is deemed "insoluble" or "partially soluble" if solid material remains.[\[17\]](#)[\[18\]](#)
- Quantitative Analysis (Optional): For precise solubility measurement (e.g., g/L), a saturated solution is prepared, equilibrated, and the undissolved solid is filtered off. The concentration of the solute in the clear filtrate is then determined using an appropriate analytical technique, such as UV-Vis spectroscopy or HPLC.

## pKa Determination

The acid dissociation constant (pKa) quantifies the acidity of a molecule. For **4-hydroxybenzhydrazide**, the phenolic hydroxyl group is the primary acidic site.

Methodology (Potentiometric Titration):

- Solution Preparation: A precise mass of **4-hydroxybenzhydrazide** is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (like methanol or DMSO) if aqueous solubility is limited.[\[19\]](#)
- Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.[\[19\]](#) A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant, delivered via a burette.
- Titration Process: The base is added to the analyte solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[\[19\]](#)

- Data Analysis: The recorded pH is plotted against the volume of titrant added. The equivalence point is identified as the inflection point of the resulting titration curve. The pKa is the pH at which exactly half of the volume of titrant required to reach the equivalence point has been added.[19]

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